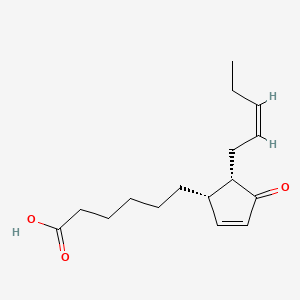

12-オキソフィトジエノ酸(dinor-12-oxo Phytodienoic Acid)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

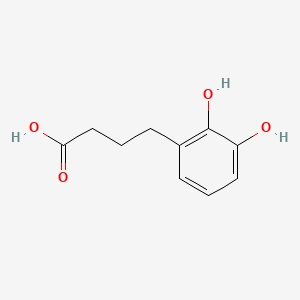

12-oxo-2,3-dinor-10,15-phytodienoic acid is a prostanoid.

科学的研究の応用

植物の成長と防御反応における役割

“12-オキソフィトジエノ酸(OPDA)”は、(-)-ジャスモン酸(JA)の主要な前駆体であり、ジャスモン酸応答性遺伝子のユニークなサブセットを調節する自律的なシグナル伝達経路を引き起こすことができます . これらの遺伝子は、植物における防御応答の活性化と微調整、ならびに成長過程において重要な役割を果たします .

光合成と細胞の酸化還元恒常性との関連性

最近の研究では、植物におけるOPDAシグナル伝達の生理学的・分子的な活動を明らかにされており、光合成、細胞の酸化還元恒常性、および転写調節ネットワークの調節ループを相互に関連付けています .

遺伝子工学と分子育種における可能性

OPDAの役割とメカニズムの理解は、植物の生存能力を向上させるための遺伝子工学または分子育種のアプローチに重要な情報を提供することができます .

オキシリピン生合成とシグナル伝達における役割

OPDAは、オキシリピン生合成とシグナル伝達に関与しており、王国全体で共通の祖先と進化プロセスを共有しています . オキシリピンは、植物や動物を含む生命体のさまざまな生理学的プロセスにおいて重要なシグナル分子です .

薬物開発の可能性

OPDAなどのオキシリピンに関連する作用機序の理解は、植物における病害抵抗性とストレス適応の向上、ならびに収量とバイオマスの増加を促進する農業戦略の開発に役立ちます . また、より強力で安全な抗癌剤(および抗炎症剤)の合理的な設計を促進することにより、薬物開発の改善にも役立ちます .

ジャスモン酸合成における役割

OPDAは、ヘキサデカトリエン酸からジャスモン酸を合成する際の中間体です . また、特定のアラビドプシドを含むグリセロ脂質やガラクト脂質に組み込まれることもできます<a aria-label="2: OPDAは、ヘキサデカトリエン酸からジャスモン酸を合成する際の中間体です2" data-

作用機序

Target of Action

Dinor-12-oxo Phytodienoic Acid primarily targets the jasmonate pathway in plants . It serves as an intermediate in the biosynthesis of jasmonic acid from hexadecatrienoic acid . The jasmonate pathway plays a crucial role in various plant physiological processes, including growth, defense responses, and flower development .

Mode of Action

The compound triggers autonomous signaling pathways that regulate a unique subset of jasmonate-responsive genes . This activation fine-tunes defense responses and growth processes in plants . The compound’s interaction with its targets leads to changes in gene expression, ultimately affecting plant physiology.

Biochemical Pathways

Dinor-12-oxo Phytodienoic Acid is involved in the jasmonate pathway, a critical biochemical pathway in plants . It is an intermediate in the synthesis of jasmonic acid from hexadecatrienoic acid . The compound can also be incorporated into glycerolipids and galactolipids, including certain arabidopsides .

Pharmacokinetics

These fatty acids are oxygenated and then further modified along the jasmonate pathway .

Result of Action

The action of Dinor-12-oxo Phytodienoic Acid results in the regulation of a unique subset of jasmonate-responsive genes . This regulation activates and fine-tunes defense responses, as well as growth processes in plants . The compound’s action thus has significant effects at the molecular and cellular levels.

生化学分析

Biochemical Properties

Dinor-12-oxo Phytodienoic Acid is involved in the jasmonate pathway, which produces plant hormones that are involved in senescence, flower development, mechanotransduction, and the response to herbivory . It interacts with various enzymes, proteins, and other biomolecules in these biochemical reactions .

Cellular Effects

The effects of Dinor-12-oxo Phytodienoic Acid on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Dinor-12-oxo Phytodienoic Acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dinor-12-oxo Phytodienoic Acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Dinor-12-oxo Phytodienoic Acid vary with different dosages in animal models. Studies on threshold effects and any toxic or adverse effects at high doses are ongoing .

Metabolic Pathways

Dinor-12-oxo Phytodienoic Acid is involved in the metabolic pathways of the jasmonate pathway . It interacts with enzymes or cofactors in these pathways, and may also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Dinor-12-oxo Phytodienoic Acid within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

The subcellular localization of Dinor-12-oxo Phytodienoic Acid and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

特性

CAS番号 |

197247-23-7 |

|---|---|

分子式 |

C16H24O3 |

分子量 |

264.36 g/mol |

IUPAC名 |

6-[4-oxo-5-[(E)-pent-2-enyl]cyclopent-2-en-1-yl]hexanoic acid |

InChI |

InChI=1S/C16H24O3/c1-2-3-5-9-14-13(11-12-15(14)17)8-6-4-7-10-16(18)19/h3,5,11-14H,2,4,6-10H2,1H3,(H,18,19)/b5-3+ |

InChIキー |

SZVNKXCDJUBPQO-HWKANZROSA-N |

SMILES |

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O |

異性体SMILES |

CC/C=C/CC1C(C=CC1=O)CCCCCC(=O)O |

正規SMILES |

CCC=CCC1C(C=CC1=O)CCCCCC(=O)O |

同義語 |

dinor-OPDA; dinor-12-oxo PDA |

製品の起源 |

United States |

Q1: What is the role of dn-OPDA in the defense response of Marchantia polymorpha against pathogens?

A1: Research suggests that dn-OPDA plays a crucial role in the immune response of Marchantia polymorpha against necrotrophic pathogens, such as the fungus Irpex lacteus M1. [, ] The dn-OPDA pathway, regulated by the jasmonate receptor MpCOI1, is activated upon infection and contributes to resistance against this pathogen. [] Interestingly, while dn-OPDA promotes resistance, salicylic acid (SA) appears to enhance the progression of the disease caused by I. lacteus M1 in Marchantia. [] This suggests a potential antagonistic interaction between the dn-OPDA and SA pathways in Marchantia, mirroring the SA–JA antagonism observed in seed plants. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)

![5,11-diazatricyclo[5.4.0.02,5]undeca-1,3,6,8,10-pentaene](/img/structure/B589319.png)

![3-(2-(4-(2-Fluoro-4-hydroxybenzoyl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589325.png)

![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-trien-6-ol](/img/structure/B589327.png)